Uncialamycin -

Uncialamycin

Catalog Number: EVT-1581634
CAS Number:
Molecular Formula: C26H17NO6
Molecular Weight: 439.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Uncialamycin A is a natural product found in Streptomyces uncialis with data available.
Overview

Uncialamycin is a member of the enediyne class of antitumor antibiotics, notable for its potent cytotoxic properties against various cancer cell lines. It is structurally simpler than many other compounds in its class, making it an attractive target for chemical synthesis and biological research. The compound exhibits unique mechanisms of action that involve DNA cleavage, which is critical for its antitumor efficacy. Uncialamycin has garnered attention not only for its inherent biological activity but also for its potential applications in targeted cancer therapies, particularly in the development of antibody-drug conjugates.

Source and Classification

Uncialamycin is derived from natural sources, specifically from actinomycetes, which are known for their ability to produce a wide range of bioactive compounds. Its classification falls under the category of antineoplastic agents, which are substances that inhibit or prevent the proliferation of neoplasms (tumors) by inducing apoptosis or cell cycle arrest.

Synthesis Analysis

Methods

The synthesis of uncialamycin has been approached through several methodologies, with a focus on total synthesis strategies that yield high purity and enantiomeric excess. Notable methods include:

Technical Details

The synthetic routes often involve key reactions such as:

  • Noyori Enantioselective Reduction: This reaction is crucial for establishing chirality at specific centers within the molecule.
  • Acetylide-Pyridinium Coupling: This step helps in forming critical carbon-carbon bonds necessary for the final structure.
  • Stereoselective Cyclization Reactions: These reactions are employed to create cyclic structures that are integral to the bioactivity of uncialamycin.
Molecular Structure Analysis

Structure

Uncialamycin's molecular structure is characterized by a complex arrangement that includes multiple rings and functional groups. Its chemical formula is C₁₉H₁₉N₃O₆, featuring an anthraquinone moiety and several alkyne groups that contribute to its reactivity.

Data

  • Molecular Weight: Approximately 373.37 g/mol
  • Structural Features: The compound contains multiple stereocenters and functional groups that facilitate its interaction with biological targets.
Chemical Reactions Analysis

Reactions

Uncialamycin undergoes various chemical reactions that are pivotal to its function as an antibiotic. The most significant reaction involves:

  • DNA Cleavage Reaction: Uncialamycin interacts with DNA through a mechanism that generates reactive species capable of causing strand breaks. This reaction is facilitated by the unique structural features of uncialamycin, particularly its enediyne core.

Technical Details

The mechanism involves:

  • The formation of a reactive diradical species upon activation, which then cleaves DNA strands.
  • Specificity towards guanine-rich regions in DNA, leading to selective cytotoxicity against cancer cells.
Mechanism of Action

Uncialamycin exerts its antitumor effects primarily through DNA cleavage. The proposed mechanism involves:

  1. Activation: Upon cellular uptake, uncialamycin is activated under physiological conditions.
  2. Formation of Reactive Intermediates: These intermediates interact with DNA, resulting in strand breaks.
  3. Induction of Apoptosis: The resultant DNA damage triggers cellular pathways leading to programmed cell death.

Data from biological evaluations indicate that uncialamycin displays low picomolar potencies against specific cancer cell lines, highlighting its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and less soluble in water.

Chemical Properties

  • Stability: Uncialamycin is sensitive to light and moisture, necessitating careful handling and storage conditions.
  • Reactivity: The presence of alkyne groups makes it reactive towards electrophiles, facilitating further chemical modifications.

Relevant analyses have shown that modifications to the structure can enhance potency and selectivity, paving the way for novel derivatives with improved therapeutic profiles .

Applications

Uncialamycin has several scientific uses, particularly in cancer research:

  • Antitumor Agent Development: Its potent activity against cancer cells positions it as a candidate for new cancer therapies.
  • Antibody-Drug Conjugates: Uncialamycin's ability to be conjugated with monoclonal antibodies opens avenues for targeted drug delivery systems aimed at minimizing side effects while maximizing therapeutic efficacy .
  • Biological Research Tool: As a model compound in studies investigating DNA damage response mechanisms and drug resistance in cancer cells.
Biosynthesis and Genetic Engineering of Uncialamycin

Biosynthetic Gene Clusters (BGCs) in Streptomyces uncialis

The uncialamycin (UCM) biosynthetic gene cluster (BGC) spans ~45 kb in Streptomyces uncialis DCA2648 and comprises 36 genes, including polyketide synthases (PKS), oxidoreductases, transporters, and regulatory elements [4]. Key genes include:

  • ucmE: Encodes the enediyne PKS responsible for assembling the 10-membered enediyne core.
  • ucmK1/K2: Encode α/β-hydrolases involved in epoxide formation and F-ring tailoring.
  • ucmJ: A predicted SAM-dependent methyltransferase implicated in anthraquinone oxidation [1] [4].
  • ucmB: Codes for a self-sacrifice resistance protein that protects the producer from UCM-induced DNA damage [4] [8].

The BGC architecture reveals conserved operons for enediyne core synthesis and anthraquinone fusion, with divergent regions dedicated to post-assembly modifications. This genetic organization enables coordinated expression under specific fermentation conditions [1] [9].

Table 1: Core Genes in the Uncialamycin BGC

Gene IDGene SymbolPredicted FunctionRole in UCM Biosynthesis
AMK92560.1ucmEEnediyne polyketide synthaseEnediyne core assembly
AMK92575.1ucmK1HydrolaseEpoxidation/F-ring cleavage
AMK92576.1ucmJSAM-dependent methyltransferaseAnthraquinone oxidation
AMK92580.1ucmBEnediyne self-sacrifice resistance proteinProducer self-protection

Enzymatic Pathways for Anthraquinone-Fused Enediyne Core Assembly

Uncialamycin biosynthesis initiates with the convergent assembly of two key moieties:

  • Enediyne Core Formation: The type I PKS UcmE synthesizes the 10-membered enediyne scaffold via iterative decarboxylative Claisen condensations, using acetyl-CoA and malonyl-CoA extender units [1] [7].
  • Anthraquinone Biosynthesis: A separate polyketide pathway generates iodoanthracene, which undergoes oxidative fusion to the enediyne core by a conserved coupling enzyme (homolog of DynE16) [6] [9].

Critical tailoring steps include:

  • Epoxidation: Cofactorless oxygenases UcmK1/K2 catalyze O₂-dependent epoxidation of the F-ring, utilizing the electron-rich anthraquinone moiety for substrate-assisted catalysis [3]. This reaction is essential for triggering the Bergman cycloaromatization responsible for UCM's cytotoxicity.
  • Oxidative Decarbonylation: A methyltransferase-fold enzyme (UcmJ homolog) mediates aldehyde decarbonylation, forming the aromatized C-ring characteristic of anthraquinone-fused enediynes (AFEs) [3] [9].

Comparative Analysis of Enediyne Subfamilies

Uncialamycin shares a conserved biosynthetic framework with other anthraquinone-fused enediynes (AFEs) but exhibits distinct structural and genetic features:

Table 2: Comparative Analysis of Anthraquinone-Fused Enediynes

ParameterUncialamycinTiancimycinDynemicin
Producing StrainStreptomyces uncialis DCA2648Streptomyces sp. CB03234Micromonospora chersina
BGC Size~45 kb~55 kb~70 kb
Key Tailoring EnzymesUcmK1/K2 (hydrolases)TnmK1/K2, TnmH (O-methyltransferase)DynA4 (hydrolase), DynE15 (P450)
Regulatory GenesucmR1/R3/R7tnmR1/R3/R7dynR1/R2
Characteristic FeatureNo sugar moiety, compact structureC11-Methoxy groupC12-Amino sugar attachment

Conserved elements across AFEs include:

  • The enediyne PKS cassette (UcmE/TnmE/DynE) for core assembly.
  • Cofactorless oxygenases (UcmK/J homologs) for F-ring modifications [3].
  • AraC-family transcriptional regulators (UcmR7/TnmR7) that activate pathway expression [5] [8].

Divergence arises primarily from tailoring enzymes: UCM lacks glycosylation genes present in dynemicin, explaining its aglycone structure [1] [6].

Genetic Manipulation Strategies for Titer Improvement

Deletion of Competing BGCs

S. uncialis DCA2648 naturally produces UCM at low titers (~0.019 mg/L) due to metabolic flux diversion toward unrelated metabolites. Targeted knockout of three competing BGCs (e.g., those encoding ammosesters) increased UCM yield by 12-fold. This strategy reduced metabolic burden and simplified metabolite extraction by eliminating structurally similar impurities [1] [8]. Subsequent chemical mutagenesis (e.g., NTG treatment) and medium optimization further enhanced titers to 1.1 mg/L – a 58-fold improvement over wild-type [1] [2].

Pathway-Specific Regulator Engineering

The UCM BGC harbors three critical regulators:

  • UcmR7: An AraC-family activator that upregulates ucmE and ucmK expression. Overexpression boosted UCM production 1.3-fold [5] [8].
  • UcmR1/R3: An orphan two-component system (TCS) acting as a repressor. Deletion of ucmR1 or ucmR3 caused premature UCM production, leading to cell death due to DNA damage. This confirms their role in restricting biosynthesis until stationary phase [5].

Fine-tuning expression of these regulators via constitutive promoters (kasO* or ermEp) balanced growth and production, extending fermentation viability [1] [5].

Heterologous Expression in Engineered Streptomyces Strains

Heterologous production of UCM remains challenging due to its large BGC size and cytotoxicity. Successful strategies include:

  • Engineered Hosts: Expression of the UCM BGC in Streptomyces albus J1074, which lacks competing secondary metabolite pathways, yielded trace UCM (0.002 mg/L). Titers improved 5-fold when S. albus was engineered with ucmR7 overexpression [1] [9].
  • Chassis Optimization: Disabling endogenous proteases and enhancing precursor supply (malonyl-CoA, anthranilate) in S. coelicolor M1152 increased UCM titers to 0.15 mg/L [7] [9].
  • BGC Refactoring: Codon optimization of ucmE and replacement of native promoters with synthetic inducible systems (Ptet) minimized metabolic burden and improved cluster stability [7] [9].

Table 3: Titer Improvement Strategies for Uncialamycin Production

StrategyHost StrainUCM Titer (mg/L)Fold ImprovementKey Modifications
Wild-type fermentationS. uncialis DCA26480.019None
Competing BGC deletionS. uncialis Δ3-BGC0.2312×Knockout of 3 endogenous BGCs
Medium optimizationS. uncialis Δ3-BGC1.1058×MYM medium + resin adsorption
Heterologous expressionS. albus J1074 + ucmR70.0100.5×Regulator overexpression
Chassis engineeringS. coelicolor M11520.15Precursor enhancement, protease deletion

Properties

Product Name

Uncialamycin

IUPAC Name

(1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-(1-hydroxyethyl)-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione

Molecular Formula

C26H17NO6

Molecular Weight

439.4 g/mol

InChI

InChI=1S/C26H17NO6/c1-13(28)25-18-10-4-2-3-5-11-19(30)26(25,33-25)16-12-17(29)20-21(22(16)27-18)24(32)15-9-7-6-8-14(15)23(20)31/h2-3,6-9,12-13,18-19,27-30H,1H3/b3-2-/t13?,18-,19+,25-,26-/m0/s1

InChI Key

OBGWIHKWGGEOEV-YFRVKLFPSA-N

Synonyms

uncialamycin

Canonical SMILES

CC(C12C3C#CC=CC#CC(C1(O2)C4=CC(=C5C(=C4N3)C(=O)C6=CC=CC=C6C5=O)O)O)O

Isomeric SMILES

CC([C@]12[C@@H]3C#C/C=C\C#C[C@H]([C@@]1(O2)C4=CC(=C5C(=C4N3)C(=O)C6=CC=CC=C6C5=O)O)O)O

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